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Compound of Interest

N-chloroacetyl-4-
Compound Name:
aminophenylpropionic acid

CAS No.: 500336-83-4

Cat. No.: B2889195

Get Quote

Executive Summary & Comparison Scope

N-Chloroacetyl-4-aminophenylpropionic acid (N-CAPPA) is a specialized bifunctional
reagent often utilized in covalent probe development and activity-based protein profiling
(ABPP). It combines a reactive

-haloacetamide warhead (for cysteine targeting) with a propionic acid tail (for solubility or
further conjugation).

This guide objectively compares the Mass Spectrometry (MS) performance and fragmentation
characteristics of N-CAPPA against its two primary structural analogs: the non-reactive N-
Acetyl variant and the Parent Amine. Correct identification of N-CAPPA relies heavily on
detecting its unique chlorine isotopic signature and specific amide bond cleavage, which
distinguishes it from metabolic byproducts or non-covalent analogs.

Quick Comparison: N-CAPPA vs. Alternatives
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N-Acetyl Analog

Parent Amine

Feature N-CAPPA (Target) _ _
(Alternative 1) (Alternative 2)
Rol Covalent Probe / Non-reactive Control/  Precursor/
ole
Alkylating Agent Metabolite Degradation Product
C C C
Formula H A A
CINO NO NO
Monoisotopic Mass 241.05 Da 221.09 Da 165.08 Da
[M+H] 242.05 222.10 166.09
Isotope Pattern Distinct 3:1 (M : M+2) None None

Key Fragment

m/z 166.09 (Loss of C
H

Clo)

m/z 166.09 (Loss of C
H

O)

m/z 120.08 (Loss of
COOH)

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data described below, use the following self-validating protocol.

This workflow is optimized for Electrospray lonization (ESI) in Positive Mode, which favors the

protonation of the amide and amine functionalities.

Sample Preparation
e Stock Solution: Dissolve 1 mg N-CAPPA in 1 mL DMSO (1000 ppm).

o Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid

(Final: 1 ppm).

o Checkpoint: Ensure the solution is fresh;

-haloacetamides can hydrolyze slowly in water over days.
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LC-MS Conditions

Instrument: Q-TOF or Triple Quadrupole MS.

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 pum).[1]

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

lonization: ESI Positive (+).[2]

o Capillary Voltage: 3.5 kV.[1]

o Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile Cl).

o Collision Energy (CE): Ramp 10-30 eV.

Fragmentation Analysis & Mechanism

The fragmentation of N-CAPPA is driven by the stability of the aromatic core and the lability of

the amide bond. The presence of the chlorine atom provides a "isotopic flag" that tracks the N-

terminal fragment, while the loss of the chloroacetyl group yields the base peak.

Primary Fragmentation Pathway (ESI+)

e Precursor lon [M+H]

(m/z 242.05): The molecule is protonated primarily at the amide oxygen or the carbonyl of
the carboxylic acid. The spectrum must show the characteristic Chlorine Isotope Cluster:

o m/z 242.05 (100% relative abundance,

cl)

o m/z 244.05 (~32% relative abundance,

cly
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e Major Fragment: Loss of Chloroacetyl Group (m/z 166.09):

o Mechanism: Inductive cleavage of the amide bond. The charge is retained on the aromatic
amine side due to resonance stabilization by the phenyl ring.

o Neutral Loss: Chloro-ketene (O=C=CH-CI, 76 Da) or Chloroacetamide radical equivalents
depending on energy.

o Observation: This is typically the Base Peak (100%). It confirms the core structure is
intact.

e Secondary Fragment: Loss of Water (m/z 224.04):
o Mechanism: Elimination of H

O from the carboxylic acid tail.

o Observation: A minor peak, often seen at lower collision energies. Retains the Cl isotope
pattern.

o Deep Fragmentation: Tropylium-like lon (m/z 120.08):

o Mechanism: Further degradation of the m/z 166 ion, losing the carboxylic acid moiety
(HCOOH, 46 Da).

o Structure: 4-aminostyrene cation or a rearranged tropylium species.

Visualizing the Pathway

The following diagram illustrates the critical fragmentation steps and the divergence between
retaining and losing the chlorine atom.
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[M+H]+ Precursor
m/z 242.05 (35CI)

m/z 244.05 (37Cl)

- H20 (18 Da)

< C2H2CIO (76 Da)

Loss of H20 Base Peak (Amide Cleavage)
[M+H-18]+ [M+H - Chloroacetyl]+
m/z 224.04 m/z 166.09

Neutral Loss:
Chloroketene (76 Da)

- HCOOH (46 Da)

Deep Fragmentation
[m/z 166 - HCOOH]+
m/z 120.08

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway of N-CAPPA showing the transition from the chlorinated
precursor to the non-chlorinated base peak.

Detailed Data Comparison

The following table synthesizes expected MS/MS data. Use this to distinguish N-CAPPA from
its non-reactive analogs in complex matrices.
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Parameter N-CAPPA N-Acetyl Analog Parent Amine
Precursor m/z 242.05 222.10 166.09
Isotope Signature Yes (M+2 @ 32%) No No

17 Da (NH

Neutral Loss (Primary) 76 Da (Chloroketene) 42 Da (Ketene)
) or 46 Da (HCOOH)

Base Peak Fragment m/z 166.09 m/z 166.09 m/z 120.08
Retention Time (RP- High (More )
) Medium Low (Most Polar)
LC) Hydrophobic)
) ) N High (Unique Mass + Medium (Common -
Diagnostic Utility ] Low (Non-specific)
Cl Pattern) Metabolite)

Why This Matters:

» False Positive Check: If you see m/z 166 but no parent at 242 (with CI pattern), you likely
have the degraded parent amine, not the active N-CAPPA reagent.

o Metabolic Tracking: In biological assays, the conversion of N-CAPPA (242) to the Glutathione
adduct (loss of CI, +305 Da) or hydrolysis to the amine (166) can be tracked by monitoring
the disappearance of the 242/244 doublet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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